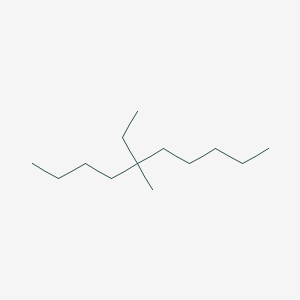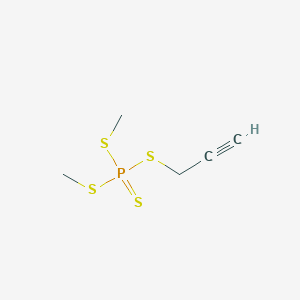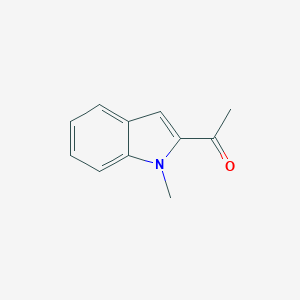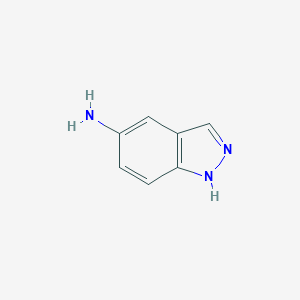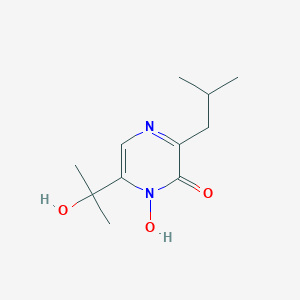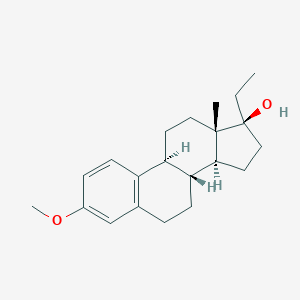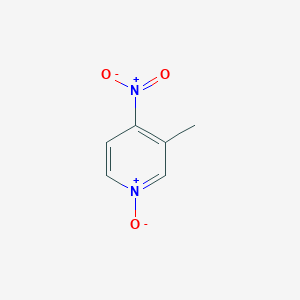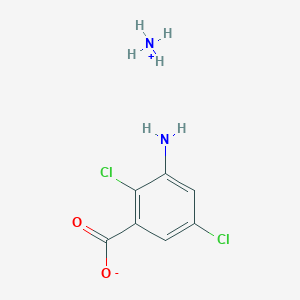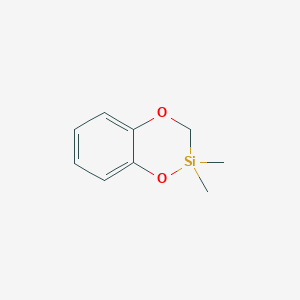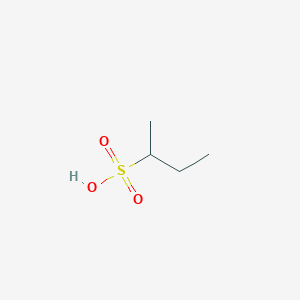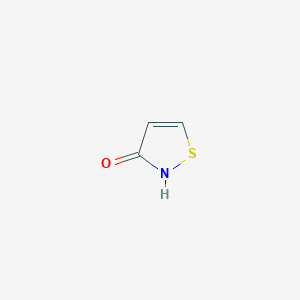
(p-Hydroxyphenyl)dimethylsulfonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(p-Hydroxyphenyl)dimethylsulfonium chloride, also known as S-2367, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a sulfonium salt that has been shown to have antioxidant and anti-inflammatory effects, making it a promising candidate for various applications in the field of biochemistry and physiology.
Mechanism Of Action
The mechanism of action of (p-Hydroxyphenyl)dimethylsulfonium chloride is not fully understood, but it is believed to involve the compound's antioxidant and anti-inflammatory properties. (p-Hydroxyphenyl)dimethylsulfonium chloride has been shown to scavenge free radicals and inhibit the production of inflammatory cytokines, which may contribute to its beneficial effects in various experimental models.
Biochemical And Physiological Effects
(p-Hydroxyphenyl)dimethylsulfonium chloride has been shown to have a number of biochemical and physiological effects in various experimental models. Some of the most notable effects of this compound include:
1. Reduction of oxidative stress
2. Inhibition of inflammation
3. Protection against cellular damage
4. Modulation of cellular signaling pathways
5. Regulation of gene expression
Advantages And Limitations For Lab Experiments
(p-Hydroxyphenyl)dimethylsulfonium chloride has several advantages for use in lab experiments. This compound is readily available, relatively inexpensive, and has well-established synthesis methods. Additionally, (p-Hydroxyphenyl)dimethylsulfonium chloride has been shown to have a wide range of beneficial effects, making it a versatile tool for researchers in various fields.
However, there are also some limitations to the use of (p-Hydroxyphenyl)dimethylsulfonium chloride in lab experiments. One of the main limitations is that the mechanism of action of this compound is not fully understood, which may limit its potential applications. Additionally, (p-Hydroxyphenyl)dimethylsulfonium chloride may have different effects in different experimental models, which may complicate data interpretation.
Future Directions
There are several future directions for research involving (p-Hydroxyphenyl)dimethylsulfonium chloride. Some potential areas of investigation include:
1. Further studies of the mechanism of action of (p-Hydroxyphenyl)dimethylsulfonium chloride, including its effects on cellular signaling pathways and gene expression.
2. Studies of the potential therapeutic applications of (p-Hydroxyphenyl)dimethylsulfonium chloride in various disease models.
3. Development of new synthesis methods for (p-Hydroxyphenyl)dimethylsulfonium chloride that are more efficient and cost-effective.
4. Investigation of the potential use of (p-Hydroxyphenyl)dimethylsulfonium chloride as a tool for studying oxidative stress and inflammation in various experimental models.
In conclusion, (p-Hydroxyphenyl)dimethylsulfonium chloride is a promising compound for scientific research due to its antioxidant and anti-inflammatory properties. This compound has been shown to have a wide range of beneficial effects in various experimental models, making it a versatile tool for researchers in various fields. While there are still some limitations to the use of (p-Hydroxyphenyl)dimethylsulfonium chloride in lab experiments, there are also many exciting future directions for research involving this compound.
Synthesis Methods
(p-Hydroxyphenyl)dimethylsulfonium chloride can be synthesized through a multistep process involving the reaction of p-hydroxybenzaldehyde with dimethylsulfide and then with methyl iodide. The resulting product is then treated with hydrochloric acid to obtain the final product. This synthesis method has been well established in the literature and has been used to produce high-quality (p-Hydroxyphenyl)dimethylsulfonium chloride for scientific research purposes.
Scientific Research Applications
(p-Hydroxyphenyl)dimethylsulfonium chloride has been widely used in scientific research for its unique properties. This compound has been shown to have antioxidant and anti-inflammatory effects, making it a promising candidate for various applications in the field of biochemistry and physiology. Some of the most common scientific research applications of (p-Hydroxyphenyl)dimethylsulfonium chloride include:
1. In vitro studies of oxidative stress and inflammation
2. In vivo studies of oxidative stress and inflammation
3. Studies of the role of (p-Hydroxyphenyl)dimethylsulfonium chloride in cellular signaling pathways
4. Studies of the effect of (p-Hydroxyphenyl)dimethylsulfonium chloride on gene expression
properties
CAS RN |
1005-35-2 |
|---|---|
Product Name |
(p-Hydroxyphenyl)dimethylsulfonium chloride |
Molecular Formula |
C8H11ClOS |
Molecular Weight |
190.69 g/mol |
IUPAC Name |
(4-hydroxyphenyl)-dimethylsulfanium;chloride |
InChI |
InChI=1S/C8H10OS.ClH/c1-10(2)8-5-3-7(9)4-6-8;/h3-6H,1-2H3;1H |
InChI Key |
UXWDJTXZHNODLR-UHFFFAOYSA-N |
SMILES |
C[S+](C)C1=CC=C(C=C1)O.[Cl-] |
Canonical SMILES |
C[S+](C)C1=CC=C(C=C1)O.[Cl-] |
Other CAS RN |
1005-35-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



